
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one is a chemical compound with the molecular formula C23H44O4Si It is characterized by the presence of a cycloheptadecene ring substituted with a triethoxysilyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triethoxysilyl)cycloheptadec-9-EN-1-one typically involves the reaction of cycloheptadec-9-en-1-one with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or a platinum-based catalyst.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of 9-(Triethoxysilyl)cycloheptadec-9-EN-1-one involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with surfaces, making it useful in adhesion applications. The ketone group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptadec-9-en-1-one: A similar compound without the triethoxysilyl group, used in flavors and fragrances.
(Z)-9-Cycloheptadecen-1-one: Another similar compound with a different configuration of the double bond.
Uniqueness
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring strong adhesion and chemical versatility.
Propriétés
Numéro CAS |
496041-88-4 |
|---|---|
Formule moléculaire |
C23H44O4Si |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
9-triethoxysilylcycloheptadec-9-en-1-one |
InChI |
InChI=1S/C23H44O4Si/c1-4-25-28(26-5-2,27-6-3)23-20-16-12-8-7-10-14-18-22(24)19-15-11-9-13-17-21-23/h20H,4-19,21H2,1-3H3 |
Clé InChI |
CTDVZTNPUPLXPJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CCCCCCCCC(=O)CCCCCCC1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


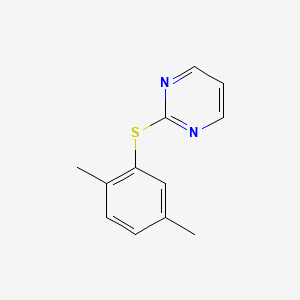
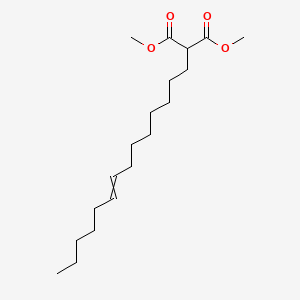
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
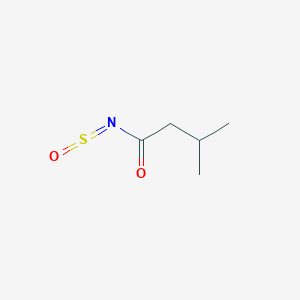
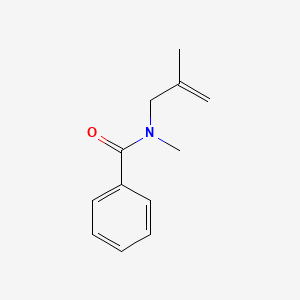
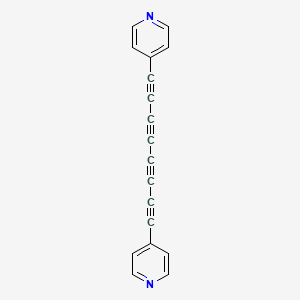

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)


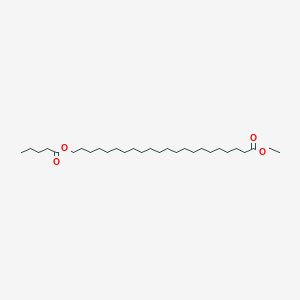
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
